7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with biphenylyl, oxoethoxy, chloro, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Biphenylyl Group: The biphenylyl group can be introduced via a Friedel-Crafts acylation reaction using biphenyl and an acyl chloride derivative.
Attachment of the Oxoethoxy Group: The oxoethoxy group can be attached through an etherification reaction, where an appropriate alcohol reacts with an oxoethoxy precursor.
Chlorination: The chloro substituent can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in light-emitting diodes and as an electron-transport material.
Polymeric Alkoxy PBD [2-(4-Biphenylyl)-5-Phenyl-1,3,4-Oxadiazole]: Used in the development of polymer light-emitting diodes.
Uniqueness
7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C29H19ClO4 |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
6-chloro-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H19ClO4/c30-25-15-24-23(21-9-5-2-6-10-21)16-29(32)34-27(24)17-28(25)33-18-26(31)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-17H,18H2 |
InChI Key |
JEDVVMAVPCBYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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